molecular formula C20H16Cl2FN3O3S B12380582 Hsd17B13-IN-60

Hsd17B13-IN-60

Cat. No.: B12380582
M. Wt: 468.3 g/mol
InChI Key: RAOZBUGERNTVQA-VIFPVBQESA-N
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Description

Hsd17B13-IN-60 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid metabolism in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-60 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the purification of intermediates, quality control measures, and adherence to regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-60 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Hsd17B13-IN-60 has several scientific research applications:

    Chemistry: Used as a tool compound to study the enzyme HSD17B13 and its role in lipid metabolism.

    Biology: Investigated for its effects on cellular processes related to lipid droplet formation and degradation.

    Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH by inhibiting HSD17B13 activity.

Mechanism of Action

Hsd17B13-IN-60 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the conversion of 17-ketosteroids to 17-hydroxysteroids. This inhibition disrupts the balance between less potent (17-keto) and more potent (17β-hydroxy) forms of estrogens and androgens, thereby affecting lipid metabolism in the liver. The molecular targets and pathways involved include the NAD(P)H/NAD(P)±dependent oxidoreductase activity of HSD17B13 and its role in lipid droplet biogenesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Hsd17B13-IN-1
  • Hsd17B13-IN-2
  • Hsd17B13-IN-3

Uniqueness

Hsd17B13-IN-60 is unique due to its high specificity and potency as an HSD17B13 inhibitor. Compared to other similar compounds, it has shown greater efficacy in preclinical studies and holds promise for therapeutic applications in liver diseases .

Properties

Molecular Formula

C20H16Cl2FN3O3S

Molecular Weight

468.3 g/mol

IUPAC Name

5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[(1S)-1-(2-fluorophenyl)ethyl]-3-methyl-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C20H16Cl2FN3O3S/c1-9(12-5-3-4-6-15(12)23)24-19(29)16-10(2)26-30-20(16)25-18(28)11-7-13(21)17(27)14(22)8-11/h3-9,27H,1-2H3,(H,24,29)(H,25,28)/t9-/m0/s1

InChI Key

RAOZBUGERNTVQA-VIFPVBQESA-N

Isomeric SMILES

CC1=NSC(=C1C(=O)N[C@@H](C)C2=CC=CC=C2F)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl

Canonical SMILES

CC1=NSC(=C1C(=O)NC(C)C2=CC=CC=C2F)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl

Origin of Product

United States

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